Enhanced Reactivity in Silylation: Comparing Bromo(methyl)diphenylsilane vs. Chloro(methyl)diphenylsilane (CAS 144-79-6)
The primary differentiation is the enhanced reactivity of bromo(methyl)diphenylsilane as a silylating agent compared to its chloro-analog. This is directly attributed to the nature of the silicon-halogen bond. The weaker Si-Br bond (bond dissociation energy of approximately 96 kcal/mol for a model Si-Br compound vs. 113 kcal/mol for Si-Cl) [1] and the superior leaving group ability of bromide relative to chloride result in faster reaction rates under identical conditions .
| Evidence Dimension | Relative Reactivity (Silylation Rate) |
|---|---|
| Target Compound Data | Higher reactivity; Si-Br bond is weaker and more easily cleaved |
| Comparator Or Baseline | Chloro(methyl)diphenylsilane (CAS 144-79-6) |
| Quantified Difference | Bromo analog is qualitatively described as more reactive due to the superior leaving group ability of Br- vs. Cl- |
| Conditions | General silylation conditions (nucleophilic attack on silicon) |
Why This Matters
This allows for milder reaction conditions, shorter reaction times, and potentially higher yields when silylating sterically hindered alcohols or other poor nucleophiles, directly impacting process efficiency.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL. (Bond Dissociation Energies for Si-X bonds). View Source
